Quinapyramine - 23609-65-6

Quinapyramine

Catalog Number: EVT-3558520
CAS Number: 23609-65-6
Molecular Formula: C17H21N6+
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Quinapyramine is a trypanocidal compound primarily utilized in veterinary medicine for the treatment of trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma. Specifically, it is effective against Trypanosoma evansi, which affects various animal species and can lead to significant health issues. Quinapyramine is often administered in its sulfate form, known as quinapyramine sulfate, which enhances its solubility and bioavailability in clinical applications .

Source and Classification

Quinapyramine belongs to the class of aminoquinaldine derivatives. It is classified as an antiprotozoal agent due to its specific action against protozoan parasites. The compound is synthesized from quinoline and pyrimidine derivatives, reflecting its complex chemical structure and pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinapyramine involves several chemical reactions that typically start with quinoline and pyrimidine derivatives. A common method includes:

  1. Formation of Hydrophobic Ionic Complex: Quinapyramine can be synthesized by creating a hydrophobic ionic complex using anionic sodium cholate.
  2. Dispersal in Thickened Medium: The complex is then dispersed in thixotropically thickened olive oil, which aids in the stabilization of the compound during synthesis .

In industrial settings, quinapyramine is often produced as a ready-to-use powder, allowing for easy reconstitution for subcutaneous administration in veterinary practices.

Chemical Reactions Analysis

Reactions and Technical Details

Quinapyramine undergoes various chemical reactions that are crucial for modifying its properties and enhancing therapeutic efficacy:

  1. Oxidation: Quinapyramine can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are employed to alter the compound.
  3. Substitution: Substitution reactions involve halogens or alkylating agents, which introduce new functional groups into the quinapyramine molecule.

These reactions are essential for developing derivatives with tailored pharmacological properties suitable for specific therapeutic applications .

Mechanism of Action

Process and Data

Quinapyramine exerts its trypanocidal effects primarily by interfering with DNA synthesis within the Trypanosoma parasites. It suppresses ribosomal activity in the mitochondria, which is critical for protein synthesis. This inhibition leads to cell death in the parasites, effectively treating infections caused by them . Resistance to quinapyramine can arise from variations in mitochondrial membrane potential within the parasites, impacting drug efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinapyramine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sulfate form.
  • Stability: Stability can vary based on formulation; encapsulation in nanoparticles has been shown to enhance stability and reduce toxicity.

Analyses such as Fourier Transform Infrared Spectroscopy (FTIR) have been utilized to characterize functional groups present in quinapyramine formulations, confirming their integrity during synthesis .

Applications

Scientific Uses

Quinapyramine is primarily used in veterinary medicine for treating infections caused by Trypanosoma evansi. Recent advancements include the development of nanoparticle formulations that enhance its efficacy while reducing toxicity. These formulations allow for sustained release of the drug, improving therapeutic outcomes and minimizing adverse effects during treatment . Additionally, research continues into optimizing quinapyramine's delivery methods to improve patient compliance and treatment success rates.

Synthesis and Characterization of Quinapyramine-Based Nanoformulations

Ionotropic Gelation Method for Chitosan-Mannitol Nanoparticle Encapsulation

Chitosan-based nanoparticles encapsulating quinapyramine sulfate (QS) leverage ionotropic gelation between cationic chitosan (75–85% deacetylated) and anionic tripolyphosphate (TPP). This technique yields spherical nanoparticles (<100 nm) with a positive surface charge (+36.4 mV), optimized for Trypanosoma evansi targeting. The process involves dissolving chitosan in acetic acid, followed by dropwise addition of QS-TPP solution. Mannitol serves as a cryoprotectant during lyophilization, preventing nanoparticle aggregation and preserving structural integrity. These nanoparticles achieve 96.48% entrapment efficiency with drug loading of 3.70 ± 1.80%, facilitating sustained release over 60 hours. Characterization via TEM and atomic force microscopy confirms uniform morphology and colloidal stability [2] [3].

Table 1: Characterization of Chitosan-Mannitol QS Nanoparticles

ParameterValueMethod
Particle Size<100 nmTEM/AFM
Zeta Potential+36.4 mVZetasizer
Entrapment Efficiency96.48%Ultrafiltration/HPLC
Drug Loading3.70 ± 1.80%Spectrophotometry
Release Duration60 hoursIn vitro dialysis

Ionic Complexation Strategies for Hydrophilic Drug Loading in Lipidic Nanocarriers

To overcome QS’s hydrophilic limitations, ionic complexation with docusate sodium (DS) forms a hydrophobic QS-DS complex. This complex enables efficient integration into solid lipid nanoparticles (SLNs) composed of Precirol ATO 5. The process involves:

  • Ion-pair formation: QS (cationic) and DS (anionic) associate via electrostatic interactions.
  • Solvent displacement: The QS-DS complex partitions into molten lipid phases (e.g., glyceryl monostearate).
  • Nanoprecipitation: The lipid phase emulsified in polyvinyl alcohol solution forms SLNs.This strategy enhances drug loading to 9.48 ± 0.62%—2.5× higher than polymeric carriers—by increasing lipophilicity (log P > 3) [1] [4].

Optimization of Solid Lipid Nanoparticles Using Solubility Parameter Screening

Lipid selection for QS-DS-SLNs employs Hansen solubility parameters (HSP) to predict drug-lipid miscibility. Thermodynamic compatibility is evaluated via:

  • Partial solubility parametersd, δp, δh) for dispersion, polar, and hydrogen bonding forces.
  • Total HSP (δT): Minimizing |δT,lipid – δT,QS-DS| ensures optimal embedding.

Table 2: Solubility Parameters for Lipid Screening

LipidδT (MPa½)Polarity (%)Compatibility with QS-DS
Precirol ATO 518.24.3High
Compritol 888 ATO17.83.1Moderate
Stearic Acid17.56.2Low
Palmitic Acid16.95.8Low

Precirol ATO 5 (δT = 18.2 MPa½) shows highest affinity, enabling scalable production via geometric similarity principle for batch sizes 20× lab-scale [1] [4].

Development of Oil-Based Nanosuspensions via Hydrophobic Ion Pairing

QS’s hydrophilicity challenges its incorporation into oil-core carriers. Hydrophobic ion pairing (HIP) with sulfosuccinates (e.g., dioctyl sodium sulfosuccinate) facilitates nanosuspensions in lipid/oil phases. Key steps include:

  • Counterion selection: Anionic surfactants complex with QS at stoichiometric ratios.
  • Solvent evaporation: Organic phase (dichloromethane) dissolves the complex for emulsification.
  • Nanoprecipitation: Antisolvent addition precipitates stable nanocrystals (<200 nm).These nanosuspensions enable pH-dependent sustained release (up to 72 hours) and enhance bioavailability by bypassing aqueous solubility barriers [1] [5].

Comparative Analysis of Polymeric vs. Lipidic Carrier Systems

Polymeric systems (chitosan, sodium alginate) and lipidic carriers (SLNs, nanoemulsions) exhibit distinct advantages for QS delivery:

Table 3: Polymeric vs. Lipidic Nanoformulations for QS

ParameterPolymeric NanoparticlesLipidic Nanoparticles
Drug Loading3.70–5.20%9.48 ± 0.62%
Entrapment Efficiency70–96%>90%
Release ProfileBiphasic: Burst + 60-h sustainMonophasic: 60-h sustain
ScalabilityLimited by crosslinking agentsHigh (geometric similarity)
BiocompatibilityModerate (alginate viscosity issues)High (endogenous lipids)
  • Polymeric carriers: Use natural polymers (chitosan, alginate), but face crosslinking toxicity (glutaraldehyde) and low drug loading. Alginate NPs show viscosity-related syringeability challenges [2] [4].
  • Lipidic carriers: Avoid organic solvents, leverage GRAS lipids, and enable thermodynamic-driven drug loading. SLNs exhibit superior storage stability and industrial scalability [1] [4].

Properties

CAS Number

23609-65-6

Product Name

Quinapyramine

IUPAC Name

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine

Molecular Formula

C17H21N6+

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1

InChI Key

KMJWBVJQFGRCEB-UHFFFAOYSA-O

SMILES

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.